Product packaging for 4-Chloro-2-(4-methylphenyl)quinazoline(Cat. No.:CAS No. 59490-96-9)

4-Chloro-2-(4-methylphenyl)quinazoline

Cat. No.: B1607135
CAS No.: 59490-96-9
M. Wt: 254.71 g/mol
InChI Key: KVEHRMVZMIBYCO-UHFFFAOYSA-N
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Description

Significance of the Quinazoline (B50416) Scaffold as a Privileged Structure in Drug Discovery

The quinazoline framework is widely recognized as a "privileged structure" in the field of drug discovery. nih.govmdpi.comnih.gov This term describes molecular scaffolds that can bind to a variety of different biological targets, making them valuable templates for developing new therapeutic agents. mdpi.com The versatility of the quinazoline nucleus allows it to serve as a core component in drugs targeting a wide array of conditions, including cancer, microbial infections, inflammation, and diseases of the central nervous system. nih.govnih.govnih.gov

The biological promiscuity of the quinazoline scaffold stems from several key features. Its fused aromatic ring system provides a rigid platform for the precise spatial arrangement of various functional groups. The nitrogen atoms within the pyrimidine (B1678525) ring can act as hydrogen bond acceptors, a crucial interaction for binding to many protein targets. biomedres.us This structural adaptability has enabled the development of quinazoline derivatives that act as inhibitors for enzymes like kinases, dihydrofolate reductase (DHFR), and topoisomerase, as well as modulators for receptors and other cellular proteins. nih.govnih.gov The stability of the quinazoline ring system further enhances its appeal, allowing for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

The broad spectrum of biological activities associated with quinazoline derivatives is extensive, with research demonstrating their potential as:

Anticancer agents mdpi.comnih.gov

Antimicrobial (antibacterial and antifungal) agents mdpi.comnih.govresearchgate.net

Anti-inflammatory agents ymerdigital.comnih.gov

Antiviral agents mdpi.commdpi.com

Anticonvulsant agents ymerdigital.comnih.gov

Antihypertensive agents ymerdigital.comnih.gov

Contextualization of 4-Chloro-2-(4-methylphenyl)quinazoline within the Landscape of Substituted Quinazolines

Within the diverse family of quinazoline compounds, This compound stands out as a crucial synthetic intermediate. bldpharm.com Its structure is defined by two key substituents: a chlorine atom at the 4-position and a 4-methylphenyl (p-tolyl) group at the 2-position.

The chlorine atom at the C-4 position is of particular strategic importance in synthetic medicinal chemistry. It functions as an excellent leaving group, making the 4-position susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This reactivity allows for the straightforward introduction of a wide variety of functional groups, most commonly anilines, to produce 4-anilinoquinazolines. nih.gov This specific subclass is the foundation for numerous clinically successful tyrosine kinase inhibitors. The ability to easily modify the 4-position is a cornerstone of structure-activity relationship (SAR) studies, enabling chemists to fine-tune the biological activity of the final compounds. nih.gov

Therefore, this compound is not typically an end-product with direct therapeutic use itself, but rather a valuable and versatile building block. Its structure provides a pre-organized scaffold, allowing for the efficient and targeted synthesis of libraries of more complex quinazoline derivatives for biological screening and drug development.

Evolution and Current Trends in Quinazoline-Based Drug Design and Development

The journey of quinazoline-based drugs began with early discoveries like the hypnotic agent methaqualone. wikipedia.org However, the therapeutic potential of the scaffold was truly illuminated by the advent of targeted cancer therapies. The development and approval of Gefitinib (B1684475) in 2003, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, marked a paradigm shift and solidified the importance of the 4-anilinoquinazoline (B1210976) core in oncology. wikipedia.org

The success of Gefitinib spurred the development of a new generation of quinazoline-based kinase inhibitors. This led to the approval of several other important anticancer drugs, as detailed in the table below.

Drug NameTarget(s)Therapeutic Application
Gefitinib EGFRNon-Small Cell Lung Cancer (NSCLC) wikipedia.org
Erlotinib EGFRNSCLC, Pancreatic Cancer wikipedia.orgdrugbank.com
Lapatinib (B449) EGFR, HER2Breast Cancer wikipedia.org
Afatinib (B358) EGFR, HER2 (irreversible)NSCLC wikipedia.orgmdpi.com
Vandetanib (B581) VEGFR, EGFR, RETMedullary Thyroid Cancer drugbank.commdpi.com
Idelalisib PI3KδLeukemia, Lymphoma drugbank.com

Current research trends in quinazoline drug design are focused on several key areas:

  • Overcoming Drug Resistance: A major effort is directed toward designing second and third-generation inhibitors that are effective against mutations that confer resistance to earlier drugs. For instance, afatinib was developed as an irreversible inhibitor to be active against EGFR mutations that are resistant to gefitinib and erlotinib. mdpi.com
  • Multi-Targeting: There is a growing interest in creating single molecules that can inhibit multiple targets simultaneously. This approach, exemplified by drugs like vandetanib (targeting both VEGFR and EGFR), can offer a more comprehensive blockade of cancer signaling pathways. mdpi.comscielo.br
  • Exploring New Targets: Beyond kinases, researchers are exploring quinazoline derivatives as inhibitors of other important cellular targets, including poly(ADP-ribose) polymerase (PARP), tubulin, and histone deacetylases (HDACs), expanding their potential therapeutic applications. nih.govbiomedres.usnih.gov
  • Novel Synthetic Methodologies: The development of more efficient, green, and high-throughput synthetic methods, including microwave-assisted reactions, continues to facilitate the rapid generation and screening of diverse quinazoline libraries. openmedicinalchemistryjournal.com
  • The continuous evolution in understanding disease biology and advancements in synthetic chemistry ensure that the quinazoline scaffold, and versatile intermediates like this compound, will remain at the forefront of medicinal chemistry research for the foreseeable future.

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C15H11ClN2 B1607135 4-Chloro-2-(4-methylphenyl)quinazoline CAS No. 59490-96-9

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    4-chloro-2-(4-methylphenyl)quinazoline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)15-17-13-5-3-2-4-12(13)14(16)18-15/h2-9H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KVEHRMVZMIBYCO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H11ClN2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10352668
    Record name 4-chloro-2-(4-methylphenyl)quinazoline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10352668
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    254.71 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    59490-96-9
    Record name 4-chloro-2-(4-methylphenyl)quinazoline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10352668
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthetic Methodologies for 4 Chloro 2 Arylquinazoline Derivatives

    Established Synthetic Pathways for Halogenated Quinazolines

    The foundational strategies for synthesizing 4-chloro-2-arylquinazolines focus on building the fundamental quinazoline (B50416) ring system and subsequently installing a chlorine atom at the fourth position.

    The creation of the quinazoline core is a pivotal step that can be accomplished through several cyclization methods. researchgate.net A prevalent and effective approach utilizes anthranilic acid derivatives as starting materials. For instance, reacting anthranilamide with a suitable benzoyl chloride can produce a 2-aryl-4(3H)-quinazolinone, a key intermediate. researchgate.netacs.org This process involves the acylation of the amino group of anthranilamide, which is then followed by an intramolecular cyclization and dehydration to form the heterocyclic ring. organic-chemistry.org

    Another significant pathway involves the reaction of 2-aminobenzonitriles with various reagents. acs.org For example, their reaction with aldehydes can lead to the formation of the quinazoline ring. nih.gov Additionally, the cyclization of 2-aminobenzamides with aldehydes is a common method to produce quinazolin-4(3H)-ones. nih.gov These intermediates are then readily converted to their 4-chloro counterparts.

    Table 1: Selected Cyclization Reactions for Quinazoline Core Formation

    Starting MaterialReagent(s)Product Type
    AnthranilamideBenzoyl Chloride2-Aryl-4(3H)-quinazolinone
    2-AminobenzonitrileAldehydesQuinazoline Derivatives
    2-Aminobenzamide (B116534)Aldehydes2-Substituted-4(3H)-quinazolinone

    With the 2-aryl-4(3H)-quinazolinone intermediate in hand, the introduction of the chlorine atom at the C-4 position is typically achieved via a nucleophilic substitution reaction. This chlorination step is crucial as it activates the quinazoline for subsequent functionalization. wikipedia.orgnih.gov The most frequently used reagent for this transformation is phosphorus oxychloride (POCl₃). chemicalbook.com The reaction is generally conducted at reflux temperature, and sometimes a base like N,N-dimethylaniline or triethylamine (B128534) is added to neutralize the hydrochloric acid that is generated. researchgate.net The mechanism involves the conversion of the C4-keto group into the chloro group, yielding the desired 4-chloro-2-arylquinazoline.

    Strategies for Incorporating the 2-(4-methylphenyl) Moiety

    The introduction of the specific 2-(4-methylphenyl) group can be achieved either before or after the formation of the quinazoline ring.

    While less common for the direct synthesis of 4-chloro-2-(4-methylphenyl)quinazoline from a pre-formed 2,4-dichloroquinazoline (B46505), metal-catalyzed cross-coupling reactions are powerful tools for creating a wide array of 2-arylquinazolines. nih.gov For example, a Suzuki-Miyaura coupling reaction between 2,4-dichloroquinazoline and (4-methylphenyl)boronic acid could selectively introduce the aryl group at the C-2 position under specific catalytic conditions, leaving the C-4 chlorine available for further reactions. nih.govnih.govresearchgate.netnih.gov The success of such a strategy hinges on the differing reactivity of the two chlorine substituents. mdpi.com

    Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions for Quinazoline Functionalization

    Coupling ReactionElectrophileNucleophile/ReagentCatalyst
    Suzuki-Miyaura2,4-DichloroquinazolineArylboronic AcidPalladium-based
    NegishiAryl HalideOrganozinc ReagentPalladium or Nickel-based
    Sonogashira2-Aryl-4-chloro-6-iodoquinazolineTerminal AlkynePalladium-Copper co-catalyst

    A more direct and commonly employed method to incorporate the 2-(4-methylphenyl) group is through the condensation of an anthranilic acid derivative with a precursor that already contains the desired aryl moiety. nih.gov A frequent starting point is the reaction of 2-aminobenzamide with 4-methylbenzoyl chloride. This reaction forms an N-acyl-2-aminobenzamide intermediate, which then undergoes cyclization to yield 2-(4-methylphenyl)quinazolin-4(3H)-one. rsc.org This intermediate is subsequently chlorinated at the C-4 position as previously described.

    Another strategy involves the condensation of 2-aminobenzonitriles with 4-methylbenzaldehyde. mdpi.com This reaction can be catalyzed to form an intermediate that cyclizes to the desired quinazoline structure.

    Multi-step Synthetic Sequences for the Preparation of this compound

    A typical and reliable multi-step synthesis for this compound proceeds in two main stages.

    Step 1: Synthesis of 2-(4-methylphenyl)quinazolin-4(3H)-one

    The initial step involves the synthesis of the 2-(4-methylphenyl)quinazolin-4(3H)-one intermediate. This is commonly achieved through the condensation of anthranilamide with 4-methylbenzoyl chloride. The reaction is often carried out in a solvent such as pyridine (B92270) at elevated temperatures.

    Step 2: Chlorination of 2-(4-methylphenyl)quinazolin-4(3H)-one

    The second step is the chlorination of the prepared 2-(4-methylphenyl)quinazolin-4(3H)-one. This is accomplished by treating the quinazolinone with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is typically performed at the reflux temperature of the chlorinating agent. Following the completion of the reaction, any excess chlorinating agent is removed, and the mixture is carefully quenched with ice water. The resulting precipitate, which is the desired this compound, is then collected by filtration. It can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or petroleum ether.

    Innovations in Sustainable and Efficient Quinazoline Synthesis (e.g., One-Pot Syntheses, Green Chemistry Approaches)

    The development of synthetic methodologies for 4-chloro-2-arylquinazolines has increasingly focused on sustainable and efficient practices. These modern approaches aim to minimize waste, reduce energy consumption, and utilize environmentally benign reagents, addressing the core principles of green chemistry. Innovations include the adoption of one-pot syntheses, the use of novel catalysts, and the exploration of alternative energy sources like microwave irradiation to streamline the production of these valuable compounds.

    One-pot, multi-component reactions represent a significant advance in the synthesis of quinazoline derivatives. These methods are highly efficient as they allow for the construction of complex molecules in a single step from simple precursors, thus avoiding the need for isolation and purification of intermediates. For instance, a one-pot, three-component synthesis has been developed for (E)-2-aryl-4-styrylquinazolines starting from 1-(2-aminophenyl)-3-arylprop-2-en-1-ones, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). rsc.orgrsc.org This approach is noted for its operational simplicity and high yields. rsc.orgrsc.org

    The principles of green chemistry are further exemplified by the use of biodegradable and reusable catalysts. Lactic acid, an environmentally benign catalyst, has been successfully employed in the solvent-free, three-component synthesis of 2-aryl-4-phenylquinazoline derivatives from 2-aminobenzophenone, aldehydes, and ammonium acetate. mjcce.org.mk This method offers good yields, a simple procedure, and short reaction times. mjcce.org.mk Another innovative approach involves a magnetic nano-catalyst based on graphene oxide for the one-pot synthesis of quinazoline derivatives under solvent-free conditions. nih.gov This catalyst is easily separable and can be recycled multiple times without a significant loss in its efficiency. nih.gov

    Microwave-assisted synthesis has also emerged as a sustainable technique, often leading to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. nih.govbeilstein-journals.org A notable application is the microwave-mediated N-arylation of 4-chloroquinazolines, which proceeds rapidly and efficiently in a mixture of THF and water. nih.govbeilstein-journals.org Furthermore, metal-free, four-component synthesis of substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium iodide has been described, offering a direct functionalization of the C-H bond ortho to the amino group in anilines. rsc.org

    The traditional synthesis of 4-chloroquinazolines often involves the chlorination of quinazolin-4(3H)-ones using reagents like thionyl chloride (SOCl₂). researchgate.netresearchgate.net While effective, this method involves harsh reagents. More recent innovations aim to circumvent such steps. For example, a palladium-catalyzed arylation of quinazolin-4-ones with arylboronic acids has been developed, using p-toluenesulfonyl chloride (TsCl) as an in situ C-OH bond activator under mild conditions. organic-chemistry.org This provides an efficient route to 4-arylquinazolines. organic-chemistry.org

    Collectively, these innovative and sustainable methods are paving the way for more environmentally friendly and economically viable routes to 4-chloro-2-arylquinazoline derivatives.

    Detailed Research Findings

    Recent studies have highlighted several promising sustainable and efficient synthetic routes for quinazoline derivatives.

    A study on the one-pot three-component synthesis of (E)-2-aryl-4-styrylquinazolines demonstrated the efficacy of using Cu(OAc)₂ as a mediator in cyclocondensation reactions. The reaction of 1-(2-aminophenyl)-3-arylprop-2-en-1-ones with aromatic aldehydes and ammonium acetate under aerobic conditions resulted in high yields of the target compounds in short reaction times. rsc.orgrsc.org

    In the realm of green catalysts , the use of lactic acid in a solvent-less medium for the synthesis of 2-aryl-4-phenylquinazoline derivatives from 2-aminobenzophenone, various aldehydes, and ammonium acetate has been reported. mjcce.org.mk This method is praised for its good yields and simple work-up procedure. mjcce.org.mk Another significant development is the use of a novel recyclable magnetic nano-catalyst of magnetic modified graphene oxide supported with copper for the three-component one-pot synthesis of quinazoline derivatives. nih.gov This method proceeds with high efficiency in a short time and under solvent-free conditions. nih.gov

    Microwave-assisted synthesis has been effectively used for the N-arylation of 4-chloroquinazolines. This method, using a THF/H₂O solvent system, has been shown to be rapid and efficient for producing a library of 6-halo-2-phenyl-substituted 4-anilinoquinazolines. nih.govbeilstein-journals.org

    A metal-free, four-component synthesis of substituted quinazolines has also been developed, starting from anilines, aromatic aldehydes, and ammonium iodide. This reaction allows for the direct C-H functionalization ortho to the amino group of anilines. rsc.org

    The following tables summarize the key aspects of these innovative synthetic methodologies.

    Synthetic Method Catalyst/Mediator Key Features Reference
    One-Pot Three-Component SynthesisCu(OAc)₂High yields, short reaction times, operational simplicity rsc.orgrsc.org
    Green CatalysisLactic AcidSolvent-free, good yields, simple work-up mjcce.org.mk
    Green CatalysisMagnetic Graphene Oxide-CuRecyclable catalyst, solvent-free, high efficiency nih.gov
    Microwave-Assisted SynthesisNone (Microwave Irradiation)Rapid, reduced solvent usage, high yields nih.govbeilstein-journals.org
    Four-Component SynthesisNone (Metal-Free)Direct C-H functionalization, readily available reactants rsc.org

    Table 1: Overview of Innovative Quinazoline Synthesis Methods

    Starting Materials Reaction Conditions Product Type Yield Reference
    1-(2-aminophenyl)-3-arylprop-2-en-1-ones, Aromatic Aldehydes, Ammonium AcetateCu(OAc)₂, Aerobic conditions(E)-2-aryl-4-styrylquinazolinesHigh rsc.orgrsc.org
    2-Aminobenzophenone, Aldehydes, Ammonium AcetateLactic Acid, Solvent-free2-Aryl-4-phenylquinazoline derivativesGood mjcce.org.mk
    2-Aminoaryl ketones, Aldehydes, Ammonium AcetateMagnetic Graphene Oxide-Cu, Solvent-freeQuinazoline derivativesHigh nih.gov
    4-Chloroquinazolines, AnilinesMicrowave, THF/H₂O4-AnilinoquinazolinesUp to 96% nih.gov
    Anilines, Aromatic Aldehydes, Ammonium IodideMetal-freeSubstituted QuinazolinesNot specified rsc.org

    Table 2: Summary of Reaction Conditions and Yields

    Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 4 Chloro 2 4 Methylphenyl Quinazoline and Analogues

    Influence of the C-4 Chloro Substituent on Biological Activity and Binding Affinity

    The chloro-substituent at the C-4 position of the quinazoline (B50416) ring is a critical determinant of the biological activity and binding affinity of this class of compounds. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile handle for the synthesis of a diverse array of analogs. nih.gov The reactivity of the C-4 position is significantly greater than that of the C-2 position, allowing for regioselective substitution. nih.gov This regioselectivity is attributed to the electronic properties of the quinazoline ring system, where the C-4 carbon atom exhibits a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, rendering it more electrophilic and prone to nucleophilic attack. nih.gov

    The ability to displace the C-4 chloro group is fundamental to the mechanism of action for many quinazoline-based inhibitors, especially those targeting protein kinases like the epidermal growth factor receptor (EGFR). nih.govnih.gov The substitution of the chloro group with various amine functionalities, particularly anilines, gives rise to 4-anilinoquinazolines, a class of potent EGFR inhibitors. nih.govnih.gov This substitution is crucial for establishing key interactions within the ATP-binding pocket of the kinase.

    CompoundC-4 SubstituentBiological Activity HighlightReference
    4-Anilinoquinazoline (B1210976) derivativesAnilino groupPotent EGFR inhibitors nih.gov
    4-Amino-2-trifluoromethyl quinazoline derivativesAmino groupInhibitory activity against various cancer cell lines magtechjournal.com
    4-Thiosemicarbazide quinazolinesThiosemicarbazide groupExhibited better inhibitory activity against 5 human cancer cell lines than 5-FU nih.gov

    Role of the 2-(4-methylphenyl) Moiety in Modulating Pharmacological Profiles

    The substitution pattern on this aryl ring is a key factor in determining the potency and selectivity of the compounds. The presence of a methyl group at the para-position, as in 4-Chloro-2-(4-methylphenyl)quinazoline, is often favored as it can enhance binding without causing steric hindrance that might be observed with ortho-substituents. nih.gov

    Studies on various 2-aryl-substituted quinazolines have demonstrated that modifications to this part of the molecule can lead to significant changes in antiproliferative activity against different cancer cell lines. nih.gov For instance, the replacement of the phenyl ring with other aromatic or heteroaromatic systems, or the introduction of different substituents on the phenyl ring, can fine-tune the compound's activity. The nature of the substituent at the C-2 phenyl ring can also influence the regioselectivity of further reactions, such as N- or O-alkylation of quinazolin-4(3H)-ones. magtechjournal.com

    Modification on 2-Aryl MoietyObserved EffectReference
    Meta-substituted aromatic ring at C-2Preferred for activity in some 4-anilinoquinazolines nih.gov
    Substitution with a 2-methoxyphenyl groupResulted in a compound with a remarkable profile against a majority of tested cancer cell lines nih.gov
    Thiazole (B1198619) group at C-2More active than nicotinic or nitrobenzoic acid substituents in certain 2,6-disubstituted-quinazoline-4-ones nih.gov

    Systematic Investigation of Substituent Effects at Other Positions (e.g., N-3, C-6, C-8) of the Quinazoline Core and Phenyl Ring

    The biological activity of quinazoline derivatives can be further modulated by introducing substituents at various other positions on the quinazoline core and the appended phenyl ring.

    N-3 Position: The N-3 position of the quinazoline ring is another site where modification can significantly impact pharmacological properties. In quinazolinone derivatives, substitution at the N-3 position with a substituted aromatic ring is often considered essential for antimicrobial activities. nih.gov The introduction of a basic side chain at this position has also been explored to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of these compounds. nih.gov

    C-6 and C-8 Positions: Substitutions at the C-6 and C-8 positions of the quinazoline ring have been shown to be critical for activity. The introduction of halogen atoms, such as iodine, at these positions can significantly improve the antibacterial activity of quinazolinone derivatives. nih.gov In the context of EGFR inhibitors, the presence of electron-donating groups at the C-6 and C-7 positions, such as a dimethoxy substitution, has been found to be favorable for inhibitory activity. nih.gov Conversely, an iodo-group at the C-6 position has been reported to be detrimental to the activity of some 2,4,6-trisubstituted quinazolines. nih.gov

    Phenyl Ring (at C-4): For 4-anilinoquinazoline derivatives, the substitution pattern on the aniline (B41778) ring is a key determinant of their inhibitory potency against kinases like EGFR and VEGFR2. nih.gov Small, hydrophobic substituents such as chloro and methyl groups, particularly at the meta and para positions of the terminal benzene (B151609) ring, often lead to enhanced inhibitory activity. nih.gov In contrast, ortho-substitution on this ring can result in less potent compounds. nih.gov

    PositionSubstituent TypeEffect on ActivityReference
    N-3Substituted aromatic ringEssential for antimicrobial activity in quinazolinones nih.gov
    C-6, C-8Halogen atoms (e.g., iodine)Significantly improved antibacterial activity nih.gov
    C-6, C-7Electron-donating groups (e.g., dimethoxy)Favorable for EGFR inhibition nih.gov
    C-4 anilino ring (meta/para)Small hydrophobic groups (e.g., -Cl, -CH3)Elevated inhibitory activity toward EGFR and VEGFR2 nih.gov

    Conformational Analysis and its Correlation with Receptor Interactions and Efficacy

    The three-dimensional conformation of this compound and its analogs is intrinsically linked to their ability to interact with biological receptors and, consequently, their efficacy. Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies have been instrumental in elucidating these relationships. nih.gov

    These computational models reveal that the binding of quinazoline derivatives to their target proteins, such as EGFR, is governed by a combination of hydrophobic interactions and hydrogen bonding. nih.gov The quinazoline core itself often forms crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase domain. The 2-aryl substituent and the group at the C-4 position extend into specific hydrophobic pockets, and their conformation dictates the strength and specificity of these interactions.

    For example, molecular docking studies of 4-anilinoquinazoline derivatives have identified the specific hydrophobic and hydrogen-bond interactions that lead to the identification of the active binding sites of the EGFR protein. nih.gov The conformation of the molecule, including the dihedral angles between the quinazoline core and the attached phenyl rings, determines how well the molecule fits into the binding site and interacts with key residues. Experimental techniques such as 2D-NMR, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to confirm the substitution patterns and provide insights into the spatial proximity of different parts of the molecule, which is a reflection of its conformation. nih.gov

    Computational Chemistry and in Silico Approaches in the Design and Optimization of 4 Chloro 2 4 Methylphenyl Quinazoline Analogues

    Quantitative Structure-Activity Relationship (QSAR) Studies

    Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug discovery, providing a correlation between the chemical structure of a compound and its biological activity. arxiv.org For quinazoline (B50416) derivatives, QSAR models have been instrumental in predicting their efficacy as inhibitors of various biological targets. nih.govnih.govfrontiersin.org

    Ligand-Based Drug Design Methodologies

    In the absence of a known receptor structure, ligand-based drug design methodologies are invaluable. These approaches utilize the structural information of a set of known active ligands to develop a pharmacophore model, which encapsulates the essential steric and electronic features required for biological activity. semanticscholar.org For quinazoline derivatives, ligand-based 3D-QSAR models have been successfully generated to understand their inhibitory effects. frontiersin.org This involves aligning the molecules based on a common core, such as the quinazoline ring, to derive predictive models. frontiersin.org The insights gained from these models, particularly from the contour maps, help in identifying key structural modifications that can enhance the desired biological activity. frontiersin.orgnih.gov

    A study on quinazoline-based acetylcholinesterase inhibitors employed a ligand-based strategy to develop a 3D-QSAR pharmacophore model, which was subsequently used for virtual screening to identify novel potent inhibitors. nih.gov This highlights the power of ligand-based methods in navigating vast chemical spaces to find promising new drug candidates.

    Application of Machine Learning Algorithms in QSAR Modeling

    The integration of machine learning (ML) algorithms has significantly advanced the predictive power and reliability of QSAR models. mdpi.com Techniques like Support Vector Machines (SVM) and deep learning are increasingly being used to handle complex, high-dimensional data and non-linear relationships between molecular descriptors and biological activity. mdpi.combiointerfaceresearch.com

    For quinazoline derivatives, ML-based QSAR approaches have been employed to develop robust models for predicting their anticancer activities. nih.govbiointerfaceresearch.com One study utilized an SVM-based method to create a QSAR model for quinazoline derivatives with anti-proliferative activity against a breast cancer cell line, demonstrating good correlation between predicted and observed activities. biointerfaceresearch.com Another investigation developed QSAR models using machine learning techniques to predict inhibitors against both wild-type and mutant Epidermal Growth Factor Receptor (EGFR). nih.gov These advanced computational models are crucial for designing compounds with improved potency and specificity. biointerfaceresearch.com

    Table 1: Machine Learning in QSAR for Quinazoline Derivatives

    Study Focus Machine Learning Technique Key Finding Reference
    Anti-proliferative activity against breast cancer Support Vector Machine (SVM) Good correlation between fitted and observed biological activities (R2 = 0.749, R2 test = 0.991) biointerfaceresearch.com
    Inhibition of wild and mutant EGFR Support Vector Machine (SVM) Development of models for predicting inhibitors against different EGFR forms nih.gov

    Molecular Docking and Binding Mode Analysis

    Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique is instrumental in understanding intermolecular interactions and guiding the design of more effective drug candidates. nih.gov

    Elucidation of Receptor-Ligand Interactions and Key Amino Acid Residues

    Molecular docking studies have been crucial in identifying the key amino acid residues involved in the binding of quinazoline derivatives to their target proteins. For instance, in the context of p21-activated kinases 4 (PAK4) inhibitors, docking revealed that hydrogen bonds and hydrophobic interactions are primary drivers of binding affinity, with Leu398 being a key stabilizing residue. benthamdirect.com Similarly, for quinazoline-based inhibitors of EGFR, interactions with residues in the ATP binding pocket, such as Met769, are critical for inhibitory activity. nih.gov

    In another study, docking of quinazoline derivatives into the active site of DNA gyrase highlighted the importance of residues like Asp73, Asn46, and Arg136 in forming hydrogen bonds. nih.gov The identification of these specific interactions provides a roadmap for optimizing the ligand structure to enhance binding affinity and, consequently, biological activity.

    Table 2: Key Amino Acid Interactions for Quinazoline Derivatives

    Target Protein Key Interacting Residues Type of Interaction Reference
    PAK4 Leu398 Hydrogen bond, Hydrophobic benthamdirect.com
    EGFR Met769 Hydrogen bond nih.gov
    DNA Gyrase Asp73, Asn46, Arg136 Hydrogen bond nih.gov
    HER2 Kinase Met801, Leu800, Ser728, Thr862, Asp863 Hydrogen bond, Alkyl, Pi-alkyl nih.gov

    Protein-Ligand Docking Simulations to Predict Binding Conformations

    Protein-ligand docking simulations are employed to predict the binding conformation and orientation of a ligand within the active site of a target protein. nih.gov Software like AutoDock Vina and UCSF Chimera are commonly used for this purpose. youtube.com These simulations allow for the exploration of various possible binding poses and rank them based on their predicted binding energies. youtube.comnih.gov

    For 4-anilinoquinazoline (B1210976) derivatives targeting EGFR tyrosine kinase, docking studies using AutoDock successfully predicted binding affinities and identified compounds with better binding energies compared to the standard inhibitor, Erlotinib. nih.gov Similarly, docking of quinazolinone Schiff base derivatives into the DNA gyrase active site helped in understanding their potential as DNA gyrase inhibitors. nih.gov The predicted "V"-shaped conformation of some quinazoline inhibitors within the ATP binding pocket of EGFR further illustrates the detailed structural insights that can be gained from these simulations. frontiersin.org These predictions are invaluable for the rational design of new analogues with improved therapeutic potential.

    Molecular Dynamics (MD) Simulations for Investigating Binding Stability and Conformational Changes

    Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time, offering insights into the stability of the complex and any conformational changes that may occur upon binding. nih.govnih.gov These simulations are crucial for validating docking results and understanding the intricate details of the binding process.

    Studies on quinazoline derivatives have effectively utilized MD simulations to assess the stability of ligand-protein complexes. For instance, MD simulations of 4-anilino quinazolines bound to EGFR tyrosine kinase revealed the stability of the protein-ligand interaction, supporting the docking results. nih.gov In another investigation, MD simulations of quinazoline-morpholinobenzylideneamino hybrids with VEGFR1 and VEGFR2 showed strong and persistent hydrogen bond interactions throughout the simulation, indicating high stability of the complex. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values obtained from these simulations further confirmed the stability of the ligand-protein complexes. nih.gov Similarly, MD studies on quinazoline derivatives as PD-L1 inhibitors revealed that water-mediated interactions contributed to the stabilization of the compound binding. nih.gov These findings underscore the importance of MD simulations in confirming the binding modes predicted by docking and providing a more comprehensive understanding of the dynamic nature of receptor-ligand interactions.

    Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

    Pharmacophore modeling and virtual screening are powerful computational strategies for identifying new, biologically active molecules from large chemical libraries. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target.

    For the quinazoline scaffold, virtual screening campaigns have been successfully employed to expand the structure-activity relationship (SAR) and identify novel compounds. nih.gov In one such collaborative effort, virtual screening of multiple proprietary pharmaceutical libraries led to the identification of a 2-aryl-4-aminoquinazoline series with potential therapeutic applications. nih.govnih.gov This process involves docking vast numbers of compounds into the active site of a target protein to predict their binding affinity and orientation.

    The design strategy following such screening often involves modifying key positions of the quinazoline core. For instance, variations at the 2-position, such as replacing the p-tolyl group of 4-Chloro-2-(4-methylphenyl)quinazoline, and probing the 4-position with different amines are common approaches to optimize activity and pharmacokinetic properties. nih.gov Docking studies of related 2-chloro-4-anilino-quinazoline derivatives have helped identify crucial pharmacophoric elements for dual inhibition of targets like EGFR and VEGFR-2. These studies revealed the importance of a hydrogen bond donor on the aniline (B41778) moiety for interaction with conserved amino acid residues in the kinase binding sites. nih.gov

    The general pharmacophoric features for many quinazoline-based kinase inhibitors include:

    The quinazoline nitrogen atoms (N1 and N3) acting as hydrogen bond acceptors to interact with the hinge region of the kinase domain. nih.gov

    The 2-position aryl group (the 4-methylphenyl group) fitting into a hydrophobic pocket. nih.gov

    Substituents at the 4-position extending into a solvent-exposed region, where modifications can fine-tune potency and selectivity. nih.govnih.gov

    Virtual screening coupled with subsequent synthesis and biological evaluation has proven effective in discovering potent hits from extensive compound libraries, demonstrating the value of this approach in the early stages of drug discovery. nih.govresearchgate.net

    Density Functional Theory (DFT) Calculations for Elucidating Electronic Properties and Fragmentation Pathways

    Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides deep insights into chemical reactivity, geometric structure, and various molecular properties. For this compound and its analogues, DFT calculations are crucial for understanding the electronic factors that govern their synthesis and biological activity.

    DFT studies on the 2,4-dichloroquinazoline (B46505) precursor are particularly illuminating. Calculations have shown that the carbon atom at the 4-position of the quinazoline ring has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) compared to the C2 position. mdpi.com This theoretical finding is consistent with experimental results where nucleophilic attack preferentially occurs at C4, which is a key step in the synthesis of many 4-substituted quinazoline derivatives. mdpi.com The lower activation energy required for the transition state at the C4 position further supports this observed regioselectivity. mdpi.com

    The electronic properties of various quinazolinone derivatives have been extensively studied using DFT, typically with the B3LYP functional. semanticscholar.orgmui.ac.ir These calculations provide values for key quantum chemical descriptors that help in building quantitative structure-activity relationship (QSAR) models.

    Table 1: Calculated Quantum Chemical Properties for Quinazoline Derivatives (Note: This table is a representative example based on typical findings for related structures; specific values for this compound may vary.)

    PropertyDescriptionTypical Calculated Value RangeReference
    EHOMO (eV) Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.0 to -7.0 semanticscholar.org
    ELUMO (eV) Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.5 to -2.5 semanticscholar.org
    Energy Gap (ΔE) ELUMO - EHOMO; indicates chemical reactivity and stability.4.0 to 5.0 eV semanticscholar.org
    Hardness (η) (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution.2.0 to 2.5 eV semanticscholar.org
    Softness (S) 1 / (2η); inverse of hardness.0.2 to 0.25 eV⁻¹ semanticscholar.org
    Electronegativity (χ) -(EHOMO + ELUMO) / 2; measures the power to attract electrons.3.7 to 4.7 eV semanticscholar.org
    Electrophilicity Index (ω) χ² / (2η); measures the energy lowering of a molecule when it accepts electrons.2.5 to 4.5 eV semanticscholar.org

    DFT is also used to optimize molecular geometries, which can then be compared with experimental data from X-ray crystallography to validate the computational method. researchgate.net Furthermore, analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, reveals the electron-rich and electron-deficient regions of the molecule, highlighting sites prone to electrophilic and nucleophilic attack, respectively. researchgate.net While direct studies on the fragmentation pathways of this compound using DFT are not widely published, the calculated bond strengths and charge distributions can be correlated with mass spectrometry (MS) data to rationalize observed fragmentation patterns. researchgate.net

    In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties and Drug-Likeness

    Before committing to expensive and time-consuming synthesis and clinical trials, it is crucial to assess the potential of a drug candidate to have favorable pharmacokinetic properties. In silico tools provide a preliminary evaluation of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its "drug-likeness."

    Numerous studies on quinazoline and quinazolinone derivatives have utilized computational platforms like pkCSM, SwissADME, and preADMET to predict these properties. nih.govresearchgate.netnih.govresearchgate.net These predictions are guided by established rules and models based on large datasets of known drugs.

    Drug-Likeness: A primary filter for drug candidates is Lipinski's Rule of Five, which predicts poor absorption or permeation if a molecule violates two or more of the following rules:

    Molecular weight ≤ 500 Da

    LogP (octanol-water partition coefficient) ≤ 5

    Hydrogen bond donors ≤ 5

    Hydrogen bond acceptors ≤ 10

    For this compound (C₁₅H₁₁ClN₂), the calculated properties generally fall within the acceptable ranges defined by Lipinski's rules, suggesting good potential for oral bioavailability. synquestlabs.com

    ADMET Prediction: In silico models can predict a wide range of pharmacokinetic and toxicological endpoints. For quinazoline analogues, these predictions have shown favorable profiles. For instance, studies on related quinazolin-4(3H)-one derivatives indicated better predicted ADME values than the approved drug lapatinib (B449). nih.gov

    Table 2: Representative In Silico ADMET Predictions for Quinazoline Analogues (Note: This table presents typical parameters and predicted outcomes for quinazoline-based compounds based on available literature. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net)

    ParameterCategoryPredicted Outcome/Significance
    Water Solubility AbsorptionPredicted to have low to moderate solubility.
    Caco-2 Permeability AbsorptionGenerally predicted to have good intestinal permeability.
    Human Intestinal Absorption AbsorptionHigh percentage of absorption predicted.
    P-glycoprotein (P-gp) Substrate DistributionOften predicted not to be a substrate of P-gp, which is favorable for avoiding efflux. researchgate.net
    Blood-Brain Barrier (BBB) Permeability DistributionVariable; can be modulated by structural modifications. Some analogues may cross the BBB.
    CYP450 Inhibition MetabolismOften predicted to inhibit one or more cytochrome P450 enzymes (e.g., CYP1A2, CYP2D6, CYP3A4), which requires experimental validation. researchgate.net
    Renal OCT2 Substrate ExcretionTypically predicted not to be a substrate.
    AMES Toxicity ToxicityGenerally predicted to be non-mutagenic. researchgate.net
    Hepatotoxicity ToxicityOften predicted to be non-hepatotoxic, though this is a complex endpoint. researchgate.net
    LD₅₀ (rat, oral) ToxicityPredicted values are typically in the range that is not considered highly toxic. researchgate.net

    These computational predictions serve as a crucial guide for medicinal chemists, allowing them to prioritize the synthesis of compounds with the highest probability of success and to modify structures to mitigate potential liabilities, such as predicted toxicity or metabolic instability, early in the drug discovery pipeline. nih.govresearchgate.net

    Pharmacological and Biological Evaluation of 4 Chloro 2 4 Methylphenyl Quinazoline Derivatives

    Anticancer Activities and Molecular Mechanisms of Action

    The anticancer properties of quinazoline (B50416) derivatives are often attributed to their ability to interfere with various cellular processes critical for tumor growth and survival, such as cell proliferation, differentiation, and angiogenesis. nih.govsemanticscholar.org Research has demonstrated that substitutions at the 2 and 4 positions of the quinazoline core are crucial for their anticancer activities. nih.gov The 4-anilinoquinazoline (B1210976) structure, in particular, is a well-established pharmacophore for targeting protein kinases, which are key regulators of cancer-related signaling pathways. nih.govnih.gov

    Epidermal Growth Factor Receptor (EGFR) Inhibition

    The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in the development and progression of numerous cancers. nih.govnih.gov The quinazoline core has proven to be a highly favorable scaffold for developing potent EGFR inhibitors due to its high affinity for the ATP-binding site of the kinase domain. nih.gov Novel 2-chloro-4-anilino-quinazoline derivatives have been designed and evaluated as dual inhibitors of EGFR and other related kinases, demonstrating the potential of this specific chemical class. The presence of a chlorine atom at position 2 of the quinazoline ring has been highlighted as a potentially significant feature for potent activity. nih.gov

    A primary mechanism by which quinazoline derivatives exert their anticancer effects is through the inhibition of EGFR autophosphorylation. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its C-terminal domain, which initiates downstream signaling cascades that promote cell growth and survival. By binding to the ATP pocket of the EGFR kinase domain, quinazoline inhibitors block this phosphorylation event. For example, studies on various 4-anilinoquinazoline derivatives have confirmed their ability to inhibit EGF-induced receptor autophosphorylation in cancer cell lines. One study demonstrated that a thiophene-bearing quinazoline derivative, compound 5e, significantly inhibited EGFR autophosphorylation in A431 cells, which overexpress EGFR. This inhibition of a critical activation step effectively shuts down the aberrant signaling that drives tumor progression.

    The inhibitory action of 4-Chloro-2-(4-methylphenyl)quinazoline derivatives on EGFR and other targets translates into potent antiproliferative activity against a wide array of human cancer cell lines. The cytotoxic effects of various structurally related quinazoline derivatives have been documented across leukemia, melanoma, ovarian, breast, colon, lung, and central nervous system (CNS) cancer cell lines. nih.gov

    Derivatives featuring the 4-anilinoquinazoline scaffold have shown significant growth inhibition against multiple cancer cell types. For instance, a series of novel 4-anilinoquinazoline-acylamino derivatives were evaluated for their antiproliferative effects, with compound 15b showing potent activity against MCF-7 (breast cancer) and H460 (lung cancer) cell lines, with IC50 values of 4.41 µM and 11.95 µM, respectively. Similarly, quinazoline-based thiazole (B1198619) derivatives have demonstrated inhibitory effects against human breast (MCF-7) and liver (HepG2) cancer cell lines. nih.gov

    The National Cancer Institute (NCI) has screened various quinazolinone derivatives against its panel of 60 human cancer cell lines. In one such study, compounds 7c and 12d displayed significant anticancer activity against the CNS cancer cell line SNB-75, with GI50 values of -5.68 µM and -5.63 µM, respectively. Another screening effort identified compound SJ10 , an indeno[1,2-c]quinolin-11-one, which exhibited notable antiproliferative activity against several CNS cell lines, with the SNB-19 glioblastoma cell line being the most sensitive, showing 67.25% growth inhibition at a 10 µM concentration.

    Interactive Table: Antiproliferative Activity of Quinazoline Derivatives in Various Cancer Cell Lines

    Compound Class/Number Cell Line Cancer Type IC50 / GI50 (µM) Reference
    4-anilinoquinazoline-acylamino (15b ) MCF-7 Breast 4.41
    4-anilinoquinazoline-acylamino (15b ) NCI-H460 Lung 11.95
    Quinazolinone (7c ) SNB-75 CNS -5.68
    Pyrazoloquinazoline (12d ) SNB-75 CNS -5.63
    Quinazoline-sulfonamide (4d ) MCF-7 Breast 2.5
    Quinazoline-sulfonamide (4d ) HepG2 Liver 9
    nih.govnih.govtriazolo[4,3-c]quinazoline (16 ) HCT-116 Colon 2.44 nih.gov
    nih.govnih.govtriazolo[4,3-c]quinazoline (16 ) HepG2 Liver 6.29 nih.gov
    2-chloroquinazoline (10b ) A549 (EGFR high) Lung 3.68
    2-chloroquinazoline (10b ) HepG2 (EGFR high) Liver 2.04
    4-anilinoquinazoline (6j ) A431 Skin 4.88

    IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition. A negative GI50 value indicates cell kill.

    Cyclin-Dependent Kinase (CDK4/6) Inhibition

    Beyond EGFR, researchers have explored the potential of the quinazoline scaffold to target other critical cell cycle regulators. Cyclin-dependent kinases 4 and 6 (CDK4/6) are key enzymes that control the G1-S phase transition of the cell cycle, and their inhibition is a validated strategy in cancer therapy, particularly for breast cancer. semanticscholar.org

    Recent studies have introduced quinazolinone scaffolds as novel CDK4/6 inhibitors. semanticscholar.org In one study, a series of new quinazolinone derivatives were synthesized, leading to the identification of a 1,3-benzodioxole (B145889) derivative, compound 5d , which exhibited good inhibitory activity against CDK4/6. semanticscholar.org Further mechanistic studies revealed that this compound arrested the cell cycle in the G1 phase and induced apoptosis in MCF-7 breast cancer cells. semanticscholar.org This line of research suggests that the quinazoline core can be adapted to target CDK4/6, offering a different mechanism for its anticancer effects.

    Phosphoinositide 3-Kinase (PI3K-δ) Inhibition

    The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for regulating cell survival, proliferation, and metabolism, and it is frequently dysregulated in cancer. The PI3K family has several isoforms, and the delta (δ) isoform is predominantly expressed in leukocytes and plays a key role in B-cell malignancies.

    A scaffold deconstruction-reconstruction strategy has successfully identified 4-aryl quinazolines as potent and selective inhibitors of the PI3Kδ isoform. The introduction of a phenyl group at the 4-position of the quinazoline ring was found to significantly increase activity against PI3Kδ. Further optimization of this 4-aryl quinazoline scaffold led to the development of analogs with good pharmacokinetic properties that could effectively modulate immune cell function dependent on the PI3Kδ isoform. This highlights another important avenue through which quinazoline derivatives can exert their anticancer effects, particularly in hematological cancers.

    Tubulin Polymerization Inhibition

    Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. semanticscholar.org Several classes of drugs function by disrupting microtubule dynamics, either by inhibiting polymerization or by preventing depolymerization.

    Intriguingly, certain quinazoline derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site. nih.govnih.gov Some biphenylaminoquinazoline derivatives, initially developed as tyrosine kinase inhibitors, were discovered to also possess tubulin polymerization inhibitory activity. nih.gov This dual-activity profile presents an opportunity to develop single agents that can attack cancer cells through multiple mechanisms. Further chemical modifications have allowed for the development of quinazoline derivatives that are selective tubulin inhibitors, demonstrating that the biological activity of the quinazoline scaffold can be fine-tuned to target specific cellular machinery. nih.gov

    Inhibition of Other Kinases (e.g., Tyrosine Kinases, RIP2 Kinase)

    Quinazoline derivatives are recognized as a significant class of compounds capable of inhibiting a variety of protein kinases, which are crucial regulators of cellular processes. nih.govnih.gov Alterations in protein kinase activity, through mechanisms like point mutations or overexpression, are linked to numerous clinical cancers. nih.gov

    Tyrosine Kinases (TKs): Derivatives of the anilinoquinazoline (B1252766) scaffold have been extensively studied as multi-tyrosine kinase inhibitors. nih.gov Certain derivatives have demonstrated the ability to inhibit both receptor and non-receptor tyrosine kinases, leading to antiproliferative activity across a wide range of human tumor cell lines. nih.gov For example, some quinazolin-4(3H)-one derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Molecular modeling suggests that specific substitutions on the quinazoline core and the aniline (B41778) portion are crucial for effective binding to the kinase domain and subsequent inhibitory potency. nih.gov

    Receptor-Interacting Protein Kinase 2 (RIPK2): RIPK2 is a key protein kinase that mediates immune signaling through NOD1 and NOD2 receptors. semanticscholar.org A series of 4-aminoquinoline-based derivatives, structurally related to quinazolines, have been developed as potent and selective RIPK2 inhibitors. One such derivative, compound 14 , exhibited a high binding affinity with an IC50 of 5.1±1.6 nM and demonstrated excellent selectivity for RIPK2 over a panel of 70 other kinases. semanticscholar.org This compound effectively blocked the production of inflammatory mediators induced by muramyl dipeptide (MDP), confirming its anti-inflammatory effects are mediated through RIPK2 inhibition. semanticscholar.org This highlights the potential for developing quinazoline-based structures as inhibitors of specific kinases involved in inflammatory responses.

    Poly-(ADP-ribose) Polymerase (PARP) and Thymidylate Synthase Inhibition

    Quinazolinone derivatives have been identified as inhibitors of key enzymes involved in DNA synthesis and repair, such as Poly-(ADP-ribose) Polymerase (PARP) and thymidylate synthase. nih.gov

    Poly-(ADP-ribose) Polymerase (PARP) Inhibition: PARP is a family of enzymes critical for DNA repair. Inhibiting PARP has become a significant therapeutic strategy, particularly for tumors with deficiencies in other DNA repair pathways. nih.gov A number of quinazolinone derivatives have been synthesized and evaluated for their PARP inhibitory activity. nih.govsemanticscholar.org For instance, a series of 2-aryl-substituted 8-methylquinazolin-4(3H)-ones were found to be among the most potent PARP inhibitors reported, with IC50 values in the range of 0.13-0.27 μM. nih.govsemanticscholar.org The introduction of an electron-withdrawing or electron-donating substituent on the 2-aryl ring was shown to increase potency. nih.govsemanticscholar.org More recently, novel quinazoline-2,4(1H,3H)-dione derivatives bearing an N-substituted piperazinone moiety have demonstrated remarkable enzymatic activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov One compound, Cpd36 , also showed high selectivity and significant tumor growth repression in preclinical models. nih.gov

    Thymidylate Synthase Inhibition: Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The inhibitory effects of quinazoline derivatives on this enzyme are a key area of interest in medicinal chemistry. nih.gov

    Investigation of Apoptosis Induction and Cell Cycle Arrest

    Quinazoline derivatives have been shown to exert antiproliferative effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.

    Apoptosis Induction: Several novel quinazoline derivatives have been identified as potent inducers of apoptosis. nih.gov For example, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was discovered to be a highly active inducer of apoptosis, with an EC50 for caspase activation of 2 nM in T47D breast cancer cells. nih.gov The mechanism often involves the activation of caspases, key enzymes in the apoptotic cascade. nih.gov Studies have shown that certain quinazoline derivatives can selectively induce apoptosis in cancer cells while showing no cytotoxicity to non-tumoral human cell lines. nih.gov The apoptotic process induced by some derivatives is associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin. nih.govmdpi.com Another quinazoline derivative, 04NB-03 , was found to induce apoptosis in hepatocellular carcinoma (HCC) cells in a concentration- and time-dependent manner, linked to the accumulation of endogenous reactive oxygen species (ROS). nih.gov

    Cell Cycle Arrest: In addition to inducing apoptosis, quinazoline derivatives can halt the progression of the cell cycle, preventing cancer cell proliferation. The derivative 04NB-03 was shown to induce cell cycle arrest at the G2/M phase in HCC cells. nih.gov Similarly, a spiro-quinazolinone derivative, 4t-CHQ , induced G0/G1 cell cycle arrest in leukemia stem-like cells. nih.gov In another study, certain 3,4-dihydroquinazolinone derivatives impaired cell proliferation by arresting the cell cycle at the G2/M phase. bue.edu.eg This effect is often a precursor to apoptosis. For instance, a detailed study of 2,4-dibenzylaminoquinazoline revealed a decrease in the G1 phase and an increase in the G2 phase population before the onset of cell death. nih.gov

    Antimicrobial Activities

    Quinazoline and quinazolinone derivatives represent a promising class of compounds with a broad spectrum of antimicrobial activities, which is particularly significant given the rise of drug-resistant pathogens. nih.govsphinxsai.comeco-vector.comnih.gov Their flexible chemical structure allows for modifications that can enhance their efficacy against various microorganisms. researchgate.net

    Antibacterial Spectrum and Efficacy (e.g., Gram-positive, Gram-negative bacteria, Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes, ESKAPE Pathogens)

    Derivatives of 4(3H)-quinazolinone have demonstrated notable antibacterial properties against a range of bacteria. nih.gov The nature and position of substituents on the quinazoline nucleus can significantly influence their antibacterial potency. sphinxsai.com

    Gram-positive Bacteria: Many quinazolinone derivatives show significant activity against Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus and Streptococcus pyogenes. eco-vector.comnih.gov Some derivatives have been found to be particularly effective against methicillin-resistant S. aureus (MRSA), a major cause of hospital-acquired infections. nih.govresearchgate.net For example, certain 4(3H)-quinazolinones displayed MIC values of ≤0.5 μg/mL against various S. aureus strains, including those resistant to vancomycin (B549263) and linezolid. nih.gov Conjugation of quinazolinone derivatives with silver nanoparticles has been shown to enhance their bactericidal effects against S. pyogenes. nih.gov

    Gram-negative Bacteria: While often more potent against Gram-positive organisms, some quinazoline derivatives also exhibit activity against Gram-negative bacteria such as Escherichia coli. sphinxsai.comasianpubs.org The presence of a chloro-substituent has, in some cases, been found to confer potent activity against Gram-negative strains. researchgate.net

    ESKAPE Pathogens: The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) are a group of bacteria known for their high rates of antibiotic resistance. ajchem-a.com The quinazoline scaffold is being explored for developing new agents against these challenging pathogens. nih.gov For instance, quinazolinone-conjugated silver nanoparticles have demonstrated activity against K. pneumoniae. nih.gov

    Interactive Table: Antibacterial Activity of Quinazoline Derivatives

    Compound/Derivative TypeBacterial StrainActivity/MICReference
    4(3H)-Quinazolinone (Cmpd 27)S. aureus (vancomycin-resistant)≤0.5 µg/mL nih.gov
    4(3H)-Quinazolinone (Cmpd 27)S. aureus (linezolid-resistant)≤0.5 µg/mL nih.gov
    4-AnilinoquinazolinesMycobacterium tuberculosis H37Rv0.63-1.25 µM nih.gov
    QNZ 4-AgNPsE. coli K1Potent nih.gov
    QNZ 6-AgNPsE. coli K1Potent nih.gov
    QNZ 4-AgNPsS. pyogenesBactericidal nih.gov
    QNZ 6-AgNPsS. pyogenesBactericidal nih.gov
    QNZ 4-AgNPsK. pneumoniaeActive nih.gov
    QNZ 6-AgNPsK. pneumoniaeActive nih.gov
    4-Chloro-2-isopropyl-5-methylphenolMRSA32 µg/mL nih.gov

    This table is interactive. Click on headers to sort.

    Antifungal Spectrum and Efficacy

    The quinazolinone scaffold is a foundational structure for numerous compounds exhibiting antifungal properties. nih.govresearchgate.netmdpi.com Their efficacy is often dependent on the specific chemical modifications made to the core structure. sphinxsai.com For instance, new pyrazol-quinazolinone compounds have demonstrated significant antifungal activity against a variety of phytopathogenic fungi. researchgate.netmdpi.com In one study, four newly synthesized compounds showed notable inhibition against seven different fungal species at concentrations of 150 and 300 mg/L. researchgate.netmdpi.com Another study focusing on quinazolinone-scaffold-containing pyrazole (B372694) carbamide derivatives identified compounds with excellent antifungal activity against Rhizoctonia solani, with one derivative (6a16 ) showing an EC50 of 9.06 mg/L. nih.gov The presence and position of chlorine atoms on the quinazolinone ring were found to directly affect the antifungal activity. mdpi.comnih.gov Schiff base derivatives of quinazolinones have also been screened for their activity against fungal pathogens like Aspergillus niger and Candida albicans. sphinxsai.com

    Interactive Table: Antifungal Activity of Quinazoline Derivatives

    Compound/Derivative TypeFungal StrainActivity/EC50/InhibitionReference
    Pyrazol-Quinazolinone (Cmpd 2c)Fusarium oxysporum f. sp. Niveum62.42% inhibition at 300 mg/L researchgate.netmdpi.com
    Pyrazole Carbamide (6a16)Rhizoctonia solaniEC50 = 9.06 mg/L nih.gov
    Quinazolinone Schiff BaseAspergillus nigerActive sphinxsai.com
    Quinazolinone Schiff BaseCandida albicansActive sphinxsai.com
    Pyrazol-Quinazolinone (Cmpd 2a/2b)Rhizoctonia solani AG1Active (presence of chlorine enhanced activity) mdpi.com

    This table is interactive. Click on headers to sort.

    Antitubercular Activity against Mycobacterium tuberculosis

    Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. nih.govmdpi.com Quinazoline and its derivatives have been identified as a promising scaffold for the development of new antitubercular agents. nih.govnih.govnih.gov

    Several studies have screened 4-anilinoquinazoline derivatives and identified novel inhibitors of Mtb. nih.gov Key structural features, such as a benzyloxy aniline group and a 6,7-dimethoxy quinoline (B57606) ring, have been found to be important for Mtb inhibition. nih.gov One compound, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine , demonstrated high potency with an MIC90 value between 0.63 and 1.25 µM. nih.gov Other research has shown that various quinazoline derivatives exhibit antimycobacterial activity against Mtb and also against atypical mycobacterial strains like Mycobacterium avium and Mycobacterium kansasii. nih.gov For example, 4-(S-Butylthio)quinazoline was found to be more active than the first-line drug isoniazid (B1672263) against certain atypical mycobacteria. nih.gov The mechanism of action for some quinoline-based compounds involves targeting the cytochrome bc1 complex of the Mtb respiratory chain, leading to the depletion of intracellular ATP. semanticscholar.org

    Interactive Table: Antitubercular Activity of Quinazoline Derivatives

    Compound/Derivative TypeStrainActivity/MICReference
    6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34)M. tuberculosisMIC90 = 0.63-1.25 µM nih.gov
    4-(S-Butylthio)quinazoline (3c)Atypical mycobacteriaMore active than isoniazid nih.gov
    4-anilinoquinazolinesM. tuberculosisActive nih.gov
    4-(arylalkyl)-thio-quinolinesM. tuberculosis H37RvHigh nanomolar range semanticscholar.org
    4-substituted thio-quinolinesM. tuberculosis H37RvIC90 = 0.2 - 0.83 µM semanticscholar.org

    This table is interactive. Click on headers to sort.

    Anti-inflammatory and Analgesic Properties

    The quinazoline scaffold is a recognized pharmacophore associated with a broad range of biological activities, including significant anti-inflammatory and analgesic effects. mdpi.comnih.gov Derivatives of this compound have been explored for their potential to mitigate inflammation and pain, demonstrating promising results in various preclinical models. researchgate.netresearchgate.net The structural versatility of the quinazolinone core allows for modifications that enhance these properties, often by targeting key enzymatic pathways involved in inflammation and nociception. mdpi.comresearchgate.net

    Modulation of Inflammatory Pathways and Mediators

    The anti-inflammatory action of quinazoline derivatives is often attributed to their ability to inhibit crucial mediators of the inflammatory cascade. Research has shown that certain substituted quinazolinones can act as inhibitors of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923)—key players in inflammation and pain. For instance, novel quinazolinone derivatives conjugated with ibuprofen (B1674241) have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov This selectivity is a desirable trait, as COX-2 is primarily induced at sites of inflammation, and its inhibition can reduce inflammatory symptoms with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

    Studies on various 2,3-disubstituted-4(3H)-quinazolinone derivatives have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema tests, a standard model for acute inflammation. mdpi.comjapsonline.com The effectiveness of these compounds is often comparable to that of established anti-inflammatory drugs like indomethacin (B1671933) and ketoprofen. mdpi.com The anti-inflammatory effect can be influenced by the nature and position of substituents on the quinazoline ring. For example, the presence of electron-withdrawing groups at specific positions can enhance anti-inflammatory activity. mdpi.com Furthermore, some polyheterocyclic quinazoline derivatives have been identified as potent dual inhibitors of Janus 2 tyrosine kinase (JAK2) and bromodomain-containing protein 4 (BRD4), and have been shown to downregulate the NF-κB pathway, a critical signaling pathway in the inflammatory response. nih.gov

    Table 1: Anti-inflammatory Activity of Selected Quinazoline Derivatives

    Compound Type Mechanism/Model Key Findings Reference(s)
    Quinazolinones conjugated with ibuprofen Selective COX-2 inhibition Designed as selective COX-2 inhibitors for anti-inflammatory action. nih.gov
    3-(4-chlorophenyl)-2-substituted-3H-quinazolin-4-ones Carrageenan-induced paw edema Showed significant anti-inflammatory activity. researchgate.net
    Substituted triazolo-quinazoline derivatives Carrageenan-induced paw edema Activity was comparable to the reference drug indomethacin. mdpi.com
    Pyrazolo[1,5-a]quinazolines Inhibition of NF-κB activity; JNK inhibition Identified as potent inhibitors of the NF-κB pathway and MAPKs, including JNK. nih.gov

    Mechanisms of Pain Perception Modulation

    The analgesic properties of quinazoline derivatives are closely linked to their anti-inflammatory mechanisms, as the reduction of inflammatory mediators like prostaglandins also leads to a decrease in the sensitization of nociceptive nerve endings. The tail immersion method is a common preclinical test used to evaluate central analgesic activity. japsonline.com

    In studies, newly synthesized 3-(4-chlorophenyl)-2-substituted-3H-quinazolin-4-ones demonstrated notable analgesic effects. researchgate.net Specifically, compounds like 2-(1-methylbutylidene-hydrazino)-3-(4-chlorophenyl)-3H-quinazolin-4-one showed moderately more potent analgesic activity compared to reference drugs in certain assays. researchgate.net The research into various quinazolinone Schiff base derivatives has also confirmed their analgesic potential. researchgate.net The structure-activity relationship studies suggest that substitutions at the C-2 and N-3 positions of the quinazolinone ring are critical for modulating analgesic activity. japsonline.com

    Antiviral and Anti-HIV Activities

    The quinazoline nucleus is a versatile scaffold that has been extensively investigated for its broad-spectrum antiviral properties. nih.gov Derivatives have shown inhibitory activity against a range of viruses, including Zika virus (ZIKV), Dengue virus (DENV), Herpes Simplex Virus (HSV), and influenza A virus. nih.govmdpi.com

    Research into 2,3,6-trisubstituted quinazolinone compounds identified them as novel inhibitors of ZIKV replication. nih.gov Further optimization led to derivatives with potent and broad activities against both ZIKV and DENV, with some compounds exhibiting EC50 values in the nanomolar range without significant cytotoxicity to mammalian cells. nih.gov Other studies have focused on 2-phenyl-3-disubstituted quinazolin-4(3H)-ones, which have demonstrated specific antiviral activity against HSV-1, HSV-2, vaccinia virus, and Coxsackie virus B4. Additionally, novel 4-thioquinazoline derivatives incorporating a chalcone (B49325) moiety have shown significant activity against Tobacco Mosaic Virus (TMV), with some compounds being more effective than the commercial antiviral agent Ribavirin. nih.gov A compound identified as 2-Methylquinazolin-4(3H)-one, isolated from a traditional Chinese herbal formula, showed significant in vitro antiviral activity against the H1N1 influenza A virus. mdpi.com

    Regarding anti-HIV activity, the quinazoline scaffold is present in compounds that target key viral enzymes. nih.gov Although specific studies on this compound are limited in this context, the broader class of 2-phenyl-3-substituted quinazolin-4(3H)-ones has been reported to possess anti-HIV properties. The mechanism often involves the inhibition of reverse transcriptase, a critical enzyme for the replication of retroviruses like HIV. nih.gov

    Table 2: Antiviral Profile of Selected Quinazoline Derivatives

    Compound Class Target Virus Key Findings Reference(s)
    2,3,6-trisubstituted quinazolinones Zika Virus (ZIKV), Dengue Virus (DENV) Potent inhibitors of viral replication with EC50 values as low as 86 nM. nih.gov
    2-phenyl-3-disubstituted quinazolin-4(3H)-ones HSV-1, HSV-2, Vaccinia, Coxsackie B4 Exhibited specific antiviral activity against a range of DNA and RNA viruses.
    4-thioquinazoline-chalcone derivatives Tobacco Mosaic Virus (TMV) Showed superior protection activity compared to Ribavirin. nih.gov
    2-Methylquinazolin-4(3H)-one Influenza A Virus (H1N1) Demonstrated significant in vitro antiviral activity with an IC50 of 23.8 μg/mL. mdpi.com
    2-anilinoquinazolin-4(3H)-one derivatives SARS-CoV-2 Showed potent inhibitory activity against SARS-CoV-2 in vitro. researchgate.net

    Antileishmanial Activities

    Leishmaniasis is a parasitic disease for which new, effective, and safer treatments are urgently needed. The quinazoline scaffold has emerged as a promising platform for the development of novel antileishmanial agents. nih.govarkat-usa.org

    A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and evaluated against Leishmania donovani and L. amazonensis. nih.gov This research led to the identification of compounds with high potency, exhibiting EC50 values in the high nanomolar to single-digit micromolar range against intracellular amastigotes, the clinically relevant form of the parasite. One particular derivative, a 6-chloro substituted quinazoline, demonstrated efficacy in a murine model of visceral leishmaniasis, reducing liver parasitemia. nih.gov The study highlighted that substitutions on the benzenoid ring of the quinazoline structure, such as with a chloride or methyl group, significantly influenced the activity and toxicity profile. nih.gov

    Another study focused on novel quinazolinone-triazole hybrids, though they showed only moderate activity against Leishmania promastigotes, which was potentially limited by poor aqueous solubility. arkat-usa.orgresearchgate.net This suggests that while the core scaffold is promising, physicochemical properties are critical for antileishmanial efficacy. The 4-aminoquinoline (B48711) scaffold, closely related to quinazolines, is also recognized as a privileged structure for designing leishmanicidal agents, underscoring the potential of this chemical class. nih.gov

    Anticonvulsant Activities and GABA-A Receptor Interactions

    Quinazoline derivatives have long been recognized for their sedative-hypnotic and anticonvulsant activities. mdpi.comnih.gov This has driven research into new analogs with improved efficacy and safety profiles. The primary mechanism underlying these central nervous system effects is often the modulation of the γ-aminobutyric acid type A (GABA-A) receptor. nih.gov

    The GABA-A receptor is the main inhibitory neurotransmitter receptor in the central nervous system. nih.gov Upon activation by GABA, it allows chloride ions to enter the neuron, causing hyperpolarization and reducing the likelihood of an action potential. Many anticonvulsant drugs, such as benzodiazepines, act as positive allosteric modulators at this receptor. nih.govuece.br Similarly, quinazoline derivatives like methaqualone are known to bind to allosteric sites on the GABA-A receptor complex, enhancing the effect of GABA and increasing chloride ion conductance. nih.gov

    Recent studies have focused on designing new quinazoline derivatives with a high affinity for the GABA-A receptor. nih.gov Molecular docking studies have been used to predict the binding interactions of these compounds within the benzodiazepine (B76468) binding site of the receptor. uece.brnih.gov The goal is to develop compounds that are effective against seizures, such as those induced by pentylenetetrazol (PTZ), while minimizing neurotoxicity. nih.govuece.br The anticonvulsant effect of some quinazoline-related compounds has been shown to be blocked by flumazenil, a known benzodiazepine antagonist, which confirms their interaction with the benzodiazepine binding site on the GABA-A receptor. uece.brnih.gov

    Other Noteworthy Biological Activities

    The structural diversity of the quinazoline framework has led to its evaluation in a multitude of therapeutic areas beyond those previously discussed. mdpi.comnih.gov

    Anti-diabetic: Quinazolinone derivatives have been investigated as potential treatments for diabetes, primarily through the inhibition of the α-glucosidase enzyme. semanticscholar.orgekb.eg This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition slows down carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. semanticscholar.orgekb.eg Certain 2-(4-chlorophenyl)-quinazolin-4(3H)-one derivatives have been identified as potent α-glucosidase inhibitors. semanticscholar.orgekb.eg Other derivatives have shown an ability to inhibit the non-enzymatic glycosylation of hemoglobin, suggesting antioxidant potential in glucose metabolism. semanticscholar.org

    Anti-hypertensive: The quinazoline scaffold is the basis for several marketed α1-adrenergic receptor antagonists, such as prazosin (B1663645), which are used to treat hypertension. tandfonline.comjapsonline.comnih.gov The α1-adrenergic blocking activity of these compounds leads to vasodilation and a reduction in blood pressure. japsonline.comresearchgate.net Research has continued to explore new quinazolin-4(3H)-one derivatives for their antihypertensive effects, with some novel compounds showing hypotensive effects and bradycardia (a slowing of the heart rate) that are more potent than the reference drug prazosin. nih.govresearchgate.net

    Sedative-hypnotic: The sedative and hypnotic properties of quinazolines are well-documented, with methaqualone being the most famous historical example. nih.gov These effects are primarily mediated through positive allosteric modulation of the GABA-A receptor, similar to their anticonvulsant action. nih.govnih.gov

    Anti-histaminic: Certain quinazoline derivatives have been developed as H1-antihistaminic agents. nih.gov A series of 1-substituted-4-(2-methylphenyl)-4H- nih.govnih.govsemanticscholar.orgtriazolo[4,3-a]quinazolin-5-ones were synthesized and found to protect against histamine-induced bronchospasm. One compound from this series emerged as more potent than the reference standard chlorpheniramine (B86927) maleate (B1232345) and exhibited negligible sedative effects, highlighting its potential as a prototype for a new class of non-drowsy antihistamines. nih.gov

    Table 3: Overview of Other Biological Activities of Quinazoline Derivatives

    Activity Target/Mechanism Example Compound Class Key Findings Reference(s)
    Anti-diabetic α-glucosidase inhibition 2-(4-chlorophenyl)-quinazolin-4(3H)-one Potent inhibition of α-glucosidase, comparable to standard drugs. semanticscholar.orgekb.eg
    Anti-hypertensive α1-adrenergic receptor antagonism Substituted quinazolin-4(3H)-ones Showed hypotensive effects and bradycardia, some more potent than prazosin. tandfonline.comnih.govresearchgate.net
    Sedative-hypnotic GABA-A receptor modulation Quinazolinones (e.g., methaqualone) Positive allosteric modulation of GABA-A receptors. nih.govnih.gov
    Anti-histaminic H1-receptor antagonism Triazolo[4,3-a]quinazolin-5-ones Potent protection against histamine-induced bronchospasm with low sedation. nih.gov

    Advanced Research Techniques and Methodologies for Quinazoline Derivative Investigation

    Spectroscopic Characterization Methods in Structural Elucidation

    The precise chemical structure of newly synthesized quinazoline (B50416) derivatives is determined through a combination of spectroscopic techniques. Each method provides unique and complementary information, allowing for a complete and unambiguous structural assignment.

    Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the molecular framework. ¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For instance, in the analysis of various 4-tosyl quinazolines, characteristic signals for methyl and NH groups were observed at specific chemical shifts (ppm). nih.gov Similarly, in the characterization of 4-anilinoquinazolines, distinct signals for protons on the quinazoline and aniline (B41778) rings are identified. beilstein-journals.org

    ¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For example, in the characterization of a 4-chloro-2-phenyl-6-(2-phenylethynyl)quinazoline, the disappearance of a Csp²-I signal and the appearance of two new signals corresponding to the acetylene (B1199291) moiety confirmed the successful cross-coupling reaction. nih.gov

    Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of quinazoline derivatives show characteristic absorption bands corresponding to specific vibrational modes, such as C=N, C-Cl, and aromatic C-H stretching. researchgate.net

    Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For various synthesized quinazoline derivatives, the molecular ion peak [M]+ or [M+H]+ is a key identifier. nih.gov

    X-ray Diffraction analysis of single crystals provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. This technique is invaluable for unambiguously confirming the structure of complex molecules.

    A summary of the spectroscopic techniques used in the characterization of quinazoline derivatives is presented in the table below.

    Spectroscopic TechniqueInformation ProvidedExample Application in Quinazoline Research
    ¹H NMRNumber, environment, and connectivity of protonsIdentification of aromatic and substituent protons in 4-anilinoquinazolines beilstein-journals.org
    ¹³C NMRInformation on the carbon skeletonConfirmation of C-C bond formation in cross-coupling reactions nih.gov
    IR SpectroscopyIdentification of functional groupsDetection of C=N, C-Cl, and aromatic C-H bonds researchgate.net
    Mass SpectrometryMolecular weight and fragmentation patternDetermination of molecular formula and confirmation of identity nih.gov
    X-ray Diffraction3D molecular structureUnambiguous determination of stereochemistry and conformation

    Development and Validation of High-Throughput Biological Assays

    To explore the therapeutic potential of quinazoline derivatives like 4-Chloro-2-(4-methylphenyl)quinazoline, a variety of high-throughput biological assays are employed. These assays allow for the rapid screening of compounds for specific biological activities.

    In vitro Cell-Based Assays for Cytotoxicity and Proliferation

    The anticancer potential of quinazoline derivatives is often initially assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. These assays measure the ability of a compound to inhibit cell growth or induce cell death. Common cell lines used for screening include those from various cancer types, such as colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), glioblastoma (T98G), cervical cancer (HeLa), and lung cancer (A549). beilstein-journals.orgnih.gov

    The results are typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability. For example, certain novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines have shown promising IC₅₀ values in the low micromolar range against HCT-116 and T98G cells. beilstein-journals.org Another study on polycarbo-substituted 4-(arylamino)quinazolines revealed that some compounds were more selective and potent against MCF-7 and HeLa cell lines. nih.gov

    The following table summarizes the cytotoxic activity of some quinazoline derivatives against various cancer cell lines.

    Compound TypeCancer Cell LineActivity (IC₅₀)Reference
    6-halo-2-phenyl-substituted 4-anilinoquinazolinesHCT-116, T98GLow µM range beilstein-journals.org
    Polycarbo-substituted 4-(arylamino)quinazolinesMCF-7, HeLaSelective and potent nih.gov
    N-arylbenzo[h]quinazolin-2-aminesHuH-7, Caco-2, MDA-MB-468, HCT-1161.7 to 6 µM nih.gov

    Enzyme Inhibition Assays

    Many quinazoline derivatives exert their biological effects by inhibiting specific enzymes that are crucial for disease processes. Therefore, enzyme inhibition assays are a key component of their pharmacological evaluation. For instance, quinazoline derivatives have been investigated as inhibitors of topoisomerases, which are enzymes involved in DNA replication and repair. The inhibitory activity against topoisomerase I and II can be evaluated using supercoiled DNA relaxation assays. nih.gov The results of these assays can identify compounds that interfere with the catalytic cycle of these enzymes, leading to cancer cell death. nih.gov

    Antimicrobial Susceptibility Testing

    The potential of quinazoline derivatives as antimicrobial agents is assessed through susceptibility testing against a range of pathogenic bacteria and fungi. Standard methods include the determination of the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.

    The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. For example, a study on new quinazoline derivatives reported their evaluation against Escherichia coli and Staphylococcus aureus. researchgate.net Another study on arylidene-based quinazolin-4(3H)-one motifs determined their MIC values against various bacterial and fungal strains, with some compounds showing significant activity. nih.gov The zone of inhibition assay involves placing a disk impregnated with the test compound on an agar (B569324) plate inoculated with a microorganism and measuring the diameter of the area where no growth occurs.

    Chromatographic Techniques for Purity Assessment and Impurity Profiling

    Chromatographic techniques are essential for determining the purity of synthesized compounds and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely used method for this purpose.

    The development of a robust RP-HPLC method involves optimizing various parameters, including the stationary phase (e.g., C18 column), the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and a buffer), the flow rate, and the detection wavelength. researchgate.net For instance, a method was developed and validated for the purity assessment of 2-(chloromethyl)-4-methyl quinazoline, a key starting material for an active pharmaceutical ingredient. researchgate.net This method was designed to separate the main compound from all known and unknown impurities, with impurity levels needing to be below the limits set by regulatory guidelines (e.g., <0.1% for unknown impurities). researchgate.net

    Development of Radiotracers for Molecular Imaging and Diagnostics (e.g., targeting EGFR)

    Quinazoline derivatives have been explored as scaffolds for the development of radiotracers for molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These radiotracers can be used to visualize and quantify specific molecular targets in vivo, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. nih.govrsc.org

    The development of a quinazoline-based radiotracer involves labeling the molecule with a positron-emitting (e.g., ¹⁸F, ¹¹C) or gamma-emitting (e.g., ¹²³I) radionuclide. nih.govnih.gov For example, radioiodinated quinazoline derivatives have been developed as SPECT ligands for EGFR-TK imaging, with studies showing high tumor accumulation and selective binding. nih.gov Similarly, ¹⁸F-labeled anilino quinazoline derivatives have been developed as PET probes for imaging EGFR mutation status in non-small cell lung cancer. rsc.org The evaluation of these radiotracers includes in vitro binding assays, in vivo biodistribution studies in animal models, and PET/SPECT imaging to assess their tumor-targeting capabilities and pharmacokinetic properties. nih.govnih.gov

    Analysis of Clinical Trial Status and Approved Quinazoline-Based Pharmaceutical Agents

    The quinazoline scaffold is a foundational structure in medicinal chemistry, leading to the development of numerous therapeutic agents. A significant number of these compounds have progressed through clinical trials to receive regulatory approval, primarily in the field of oncology. Concurrently, a diverse pipeline of quinazoline derivatives continues to be investigated in various phases of clinical research for a range of indications. ijpba.inforesearchgate.netnih.govnih.gov This section analyzes the clinical landscape of both approved and investigational quinazoline-based drugs.

    Approved Quinazoline-Based Pharmaceuticals

    Several quinazoline derivatives have been successfully commercialized as drugs, demonstrating the therapeutic viability of this chemical class. These agents have undergone rigorous clinical evaluation to establish their efficacy for specific indications. The Food and Drug Administration (FDA) has approved several quinazoline derivatives for clinical use as anticancer drugs, including gefitinib (B1684475), erlotinib, lapatinib (B449), afatinib (B358), and vandetanib (B581). researchgate.netnih.gov Another notable approved drug from this class is prazosin (B1663645), used for cardiovascular conditions. drugbank.comwikipedia.org

    Table 1: Approved Pharmaceutical Agents Based on the Quinazoline Scaffold

    Generic Name Brand Name Primary Indication Molecular Target(s)
    Prazosin Minipress Hypertension, Benign Prostatic Hyperplasia (BPH) Alpha-1 Adrenergic Receptor drugbank.comwikipedia.orgnih.gov
    Gefitinib Iressa Non-Small Cell Lung Cancer (NSCLC) Epidermal Growth Factor Receptor (EGFR) nih.govresearchgate.net
    Erlotinib Tarceva Non-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer Epidermal Growth Factor Receptor (EGFR) nih.gov
    Lapatinib Tykerb HER2-Positive Metastatic Breast Cancer EGFR, HER2 komen.orgnih.gov
    Afatinib Gilotrif Non-Small Cell Lung Cancer (NSCLC) EGFR, HER2 ijpba.infonih.gov
    Vandetanib Caprelsa Medullary Thyroid Cancer (MTC) RET, VEGFR, EGFR nih.govaacrjournals.org

    Detailed Research Findings from Clinical Trials of Approved Drugs:

    Prazosin: Initially approved by the FDA in 1988, prazosin is indicated for the treatment of hypertension. drugbank.com It functions as an alpha-1 adrenergic receptor antagonist, causing relaxation of blood vessels and a decrease in total peripheral resistance. wikipedia.orgnih.gov Clinical applications have expanded over time, with studies evaluating its use for benign prostatic hyperplasia (BPH), and off-label for conditions like post-traumatic stress disorder (PTSD)-associated nightmares and Raynaud's phenomenon. nih.govmedlineplus.gov

    Lapatinib: Lapatinib is a dual tyrosine kinase inhibitor targeting both EGFR and HER2, used for HER2-positive metastatic breast cancer. komen.org A landmark phase III trial published in 2006 showed that lapatinib combined with capecitabine (B1668275) was superior to capecitabine alone in women whose disease had progressed on prior therapy, including trastuzumab. cancernetwork.com Another study (EGF104900) compared lapatinib alone versus in combination with trastuzumab in patients with trastuzumab-refractory metastatic breast cancer. The combination resulted in a statistically significant improvement in PFS (median 12.0 weeks) compared to lapatinib monotherapy (median 8.1 weeks). ascopubs.org

    Vandetanib: Approved for symptomatic or progressive medullary thyroid cancer (MTC), vandetanib is an oral inhibitor of RET, VEGFR, and EGFR signaling. aacrjournals.orgascopubs.org Its approval was based on the results of the ZETA study, a randomized, double-blind, phase III trial. nih.govmcmaster.ca In this study of 331 patients, vandetanib significantly prolonged progression-free survival compared to placebo. nih.gov Statistically significant advantages for vandetanib were also observed for objective response rate, disease control rate, and biochemical response. nih.govmcmaster.ca

    Quinazoline Derivatives in Clinical Trials

    The therapeutic potential of the quinazoline core continues to be explored, with several novel derivatives currently under investigation in clinical trials for various diseases, predominantly cancer. ijpba.info These investigational drugs target a range of cellular pathways implicated in disease progression.

    Table 2: Selected Quinazoline Derivatives in Clinical Investigation

    Compound Name Investigational Status/Phase Molecular Target / Mechanism Primary Disease Focus
    Dacomitinib Approved Pan-HER Tyrosine Kinase Inhibitor Non-Small Cell Lung Cancer (NSCLC) drugbank.com
    Cediranib Phase III (Discontinued for some indications) Pan-VEGFR Tyrosine Kinase Inhibitor Solid Tumors ijpba.info
    Nolatrexed (B128640) Clinical Trials (Discontinued) Thymidylate Synthase Inhibitor Liver Cancer ijpba.info
    Ispinesib Phase I/II Clinical Trials Kinesin Spindle Protein (KSP) Inhibitor Solid Tumors, Leukemia researchgate.net
    Tandutinib (B1684613) Clinical Trials FLT3, c-Kit, PDGFR Inhibitor Acute Myeloid Leukemia (AML) ijpba.info
    2X-121 Phase I Clinical Trial PARP Inhibitor Metastatic Breast Cancer drugbank.com
    Avadomide Phase I Clinical Trial Cereblon (CRBN) E3 Ligase Modulator Lymphoma drugbank.com

    Overview of Research on Investigational Compounds:

    Dacomitinib: A pan-human epidermal growth factor receptor (pan-HER) irreversible inhibitor that has been approved for the treatment of non-small cell lung cancer with specific EGFR mutations. drugbank.com

    Cediranib: This compound is an inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. It has been investigated in clinical trials for various solid tumors. ijpba.info

    Nolatrexed: Developed as a thymidylate synthase inhibitor, nolatrexed entered clinical trials for liver cancer but its development was later discontinued. ijpba.info

    Ispinesib: This derivative targets the kinesin spindle protein (KSP), a motor protein essential for cell division. It has shown promising results in early-phase clinical trials for solid tumors and leukemia. researchgate.net

    Tandutinib: A multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR), tandutinib has been under investigation for the treatment of acute myeloid leukemia (AML). ijpba.info

    The ongoing research and clinical trials of these and other quinazoline derivatives underscore the versatility and continued importance of this scaffold in the discovery of new therapeutic agents. ijpba.infonih.gov

    Future Directions and Therapeutic Potential of 4 Chloro 2 4 Methylphenyl Quinazoline in Modern Medicine

    Rational Design of Novel 4-Chloro-2-(4-methylphenyl)quinazoline Analogues with Enhanced Efficacy, Selectivity, and Improved ADMET Profiles

    The future development of therapeutics based on the this compound scaffold hinges on the principles of rational drug design to create novel analogues with superior pharmacological properties. The goal is to enhance biological efficacy and target selectivity while ensuring favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. acs.orgnih.gov

    Structure-Activity Relationship (SAR) studies are fundamental to this process. For the quinazoline (B50416) core, modifications at various positions have been shown to significantly impact activity. nih.gov For instance, in the context of anticancer activity, substitutions at the C-2, C-4, and C-6 positions are critical. nih.gov The 4-chloro group on the subject compound is a reactive site often targeted for introducing different moieties, such as anilino groups, which are essential for activity in many Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.govrsc.org The 2-phenyl ring also plays a vital role in forming key interactions, such as hydrogen bonds, with target enzymes. nih.gov

    Computational tools are indispensable in modern drug design. Quantitative Structure-Activity Relationship (QSAR) models help predict the activity of newly designed molecules, guiding the synthesis of compounds with higher potential. acs.orgnih.gov These models have been successfully used to design novel quinazoline derivatives with enhanced inhibitory activity against lung cancer cell lines by modifying the N-3 and C-6 positions. nih.gov Furthermore, in silico ADMET prediction is a critical step to filter out candidates with poor pharmacokinetic properties or high toxicity risks early in the drug discovery pipeline, reducing later-stage failures. tandfonline.comresearchgate.netacs.org

    Table 1: Structure-Activity Relationship (SAR) Insights for Quinazoline Derivatives

    Position on Quinazoline RingSubstituent/ModificationImpact on Biological ActivityReference
    C-2Phenyl ringPlays a vital role in forming hydrogen bonds with the target enzyme, improving binding. nih.gov
    C-2Tertiary amine linked through an S-ethyl linkerExhibited potent PARP inhibitory activity. nih.gov
    C-4Anilino moietyEssential for activity in many EGFR inhibitors. nih.gov
    C-6Nitro group (electron-withdrawing)Increases anticancer activity. nih.gov
    C-6 / C-7Structural modificationsCan lead to multi-kinase inhibitors with effective anti-proliferative activity. mdpi.com

    Exploration of New Therapeutic Targets and Emerging Disease Applications for Quinazoline Derivatives

    While much of the success of quinazoline derivatives has been in oncology, particularly as tyrosine kinase inhibitors (e.g., Gefitinib (B1684475), Erlotinib), the scaffold's versatility allows for the exploration of a multitude of other therapeutic targets and diseases. nih.govnih.govnewdrugapprovals.org This opens up new avenues for analogues of this compound.

    Beyond EGFR, quinazolines have been designed to inhibit other key enzymes involved in cancer progression, including:

    Dihydrofolate Reductase (DHFR): A target for antifolate cancer chemotherapy. nih.gov

    Poly-(ADP-ribose)-polymerase (PARP): Involved in DNA repair, making its inhibition a key strategy, especially in cancers with specific DNA repair defects. nih.gov

    Tubulin: Inhibition of tubulin polymerization disrupts cell division, a hallmark of cancer treatment. nih.govfrontiersin.org

    PI3K/HDAC: Dual inhibition of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) has shown potent antiproliferative activities. nih.gov

    Topoisomerases: These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to cancer cell death. nih.gov

    The therapeutic potential of quinazolines extends far beyond cancer. Research has demonstrated their efficacy in various infectious diseases. For example, derivatives have shown significant activity as:

    Antifungal agents nih.gov

    Antibacterial agents , with some acting as DNA gyrase inhibitors rsc.org

    Antitubercular agents against Mycobacterium tuberculosis mdpi.com

    Antimalarial agents mdpi.com

    Antiviral agents mdpi.com

    Anti-parasitic agents , with recent studies identifying quinazolines that are active against Trypanosoma cruzi, the parasite that causes Chagas disease. fiercebiotech.com

    Table 2: Emerging Therapeutic Targets for Quinazoline Derivatives

    Therapeutic AreaMolecular TargetPotential Disease ApplicationReference
    OncologyDihydrofolate Reductase (DHFR)Cancer nih.gov
    OncologyPoly-(ADP-ribose)-polymerase (PARP)Cancer (especially with BRCA mutations) nih.gov
    OncologyTubulinCancer nih.govfrontiersin.org
    OncologyPI3K/HDACCancer nih.gov
    Infectious DiseaseDNA GyraseBacterial Infections rsc.org
    Infectious DiseaseLysyl-tRNA synthetaseChagas Disease fiercebiotech.com

    Investigation of Combination Therapies Involving Quinazoline Derivatives

    The complexity of diseases like cancer often necessitates attacking the disease on multiple fronts. nih.gov Combination therapy, using two or more drugs that act on different targets, is a cornerstone of modern treatment. rsc.orgnih.gov Quinazoline derivatives are prime candidates for such strategies.

    One major challenge in chemotherapy is multidrug resistance (MDR). nih.gov Quinazoline derivatives can play a role in overcoming MDR. For instance, some quinazolines inhibit Breast Cancer Resistance Protein (BCRP), a transporter protein that pumps chemotherapy drugs out of cancer cells. Co-administration of a BCRP-inhibiting quinazoline with a standard anticancer agent could lead to the accumulation of the drug inside the cancer cell, restoring its efficacy. nih.gov

    Another approach is the development of hybrid molecules, where two or more pharmacophores are combined into a single entity. rsc.org This strategy aims to create multifunctional molecules that can interact with multiple biological targets, potentially leading to synergistic effects and a reduced likelihood of developing resistance. nih.gov Hybrids combining the quinazoline scaffold with moieties like oxazolidinone, quinoxaline, or hydroxamic acid have been developed and shown potent activity as dual inhibitors (e.g., HDAC and mTOR inhibitors). nih.govrsc.orgtandfonline.com These multi-targeted agents represent a promising frontier for developing more effective cancer therapies. frontiersin.orgnih.gov

    Addressing Challenges and Leveraging Opportunities in Translational Research for Clinical Development

    Despite the immense potential of the quinazoline scaffold, the path from a promising laboratory compound to a clinically approved drug is fraught with challenges. Translational research must address several key hurdles, including drug resistance, off-target toxicity, and suboptimal pharmacokinetic profiles. nih.govnih.gov The failure of some quinazoline-based drugs in late-stage clinical trials underscores these difficulties. frontiersin.org

    Challenges:

    Acquired Resistance: Cancer cells can develop resistance to quinazoline-based drugs, often through mutations in the target protein (e.g., EGFR T790M mutation). nih.govrsc.org

    Toxicity: While targeted therapies are generally less toxic than traditional chemotherapy, side effects can still be significant, sometimes leading to the cessation of clinical trials. nih.gov

    Pharmacokinetics: Poor solubility, metabolism, or distribution can limit a drug's effectiveness in vivo, even if it shows high potency in vitro. nih.gov

    Opportunities:

    Next-Generation Inhibitors: A key opportunity lies in the design of third- and fourth-generation inhibitors that can overcome known resistance mechanisms. nih.gov

    Biomarker-Driven Trials: Identifying patient populations most likely to respond to a specific drug through biomarker analysis can improve clinical trial success rates.

    Advanced Drug Delivery: Nanotechnology offers a promising avenue to improve the therapeutic index of quinazoline derivatives. Nano-engineered medicines can enhance solubility, protect the drug from premature degradation, and potentially target it more specifically to cancer cells, reducing systemic toxicity. bohrium.com

    Decentralized Clinical Trials: Modern approaches like leveraging mobile health (mHealth) technologies can innovate clinical trial design and execution, potentially accelerating the development process. researchgate.net

    Potential for Repurposing Existing Quinazoline-Based Scaffolds

    Drug repurposing, or finding new uses for existing approved drugs, is an attractive strategy that can significantly reduce the time and cost of drug development. The broad biological activity profile of the quinazoline scaffold makes it an excellent candidate for such endeavors. mdpi.commdpi.com Several quinazoline derivatives are already approved by the FDA for various indications, primarily in oncology. nih.govnewdrugapprovals.org

    A classic example is Prazosin (B1663645), an approved antihypertensive drug, which has been investigated for its ability to inhibit the BCRP transporter in cancer therapy. nih.govfrontiersin.org This demonstrates that a drug designed for one disease can have unexpected but valuable applications in another.

    Given the wide range of targets that quinazoline derivatives can modulate—from protein kinases and DNA repair enzymes to microbial targets—there is a significant opportunity to screen existing quinazoline-based compounds and libraries against new diseases. mdpi.comnih.govbenthamdirect.com Scaffolds originally developed as EGFR inhibitors could be tested for activity against neurodegenerative diseases, inflammatory conditions, or emerging infectious threats, unlocking new therapeutic potential from well-characterized molecules. mdpi.com

    Table 3: Selected FDA-Approved Quinazoline-Containing Drugs and Their Primary Indications

    Drug NamePrimary IndicationMechanism of Action (Primary)Reference
    GefitinibNon-Small-Cell Lung Cancer (NSCLC)EGFR Tyrosine Kinase Inhibitor nih.govnewdrugapprovals.org
    ErlotinibNSCLC, Pancreatic CancerEGFR Tyrosine Kinase Inhibitor nih.govnewdrugapprovals.org
    Lapatinib (B449)Breast CancerDual Tyrosine Kinase Inhibitor (EGFR and HER2) nih.govnewdrugapprovals.org
    Vandetanib (B581)Medullary Thyroid CancerKinase Inhibitor (VEGFR, EGFR, RET) nih.govnewdrugapprovals.org
    Afatinib (B358)Non-Small-Cell Lung Cancer (NSCLC)Irreversible Kinase Inhibitor (EGFR family) newdrugapprovals.org
    PrazosinHypertensionα1-Adrenergic Blocker mdpi.com

    Q & A

    Q. Basic Research Focus

    • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.4 ppm).
    • MS : ESI-MS (m/z 255.1 [M+H]⁺) confirms molecular weight.
    • X-ray crystallography : SHELX software refines single-crystal data to resolve bond angles and confirm substituent positions. Discrepancies in torsion angles (>5°) may indicate conformational flexibility .

    What strategies are used to analyze structure-activity relationships (SAR) for this compound derivatives in pharmacological studies?

    Advanced Research Focus
    SAR studies involve systematic substitution at the 4-chloro and 2-aryl positions. For example:

    • Replacing the 4-methylphenyl group with pyridinyl enhances kinase inhibition (IC₅₀ < 50 nM) .
    • Introducing electron-withdrawing groups (e.g., -NO₂) at the quinazoline core improves anticonvulsant activity in rodent models .
    • Molecular hybridization (e.g., linking to ferrocenyl groups) enables dual-targeting mechanisms, validated via docking studies against EGFR or β-glucocerebrosidase .

    How do researchers address discrepancies in reaction yields when synthesizing this compound under varying catalytic conditions?

    Advanced Research Focus
    Yield variations (e.g., 35% in ethanol vs. 76% in DMF) are analyzed via:

    • Kinetic studies : Monitoring reaction progress via HPLC to identify rate-limiting steps.
    • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) vs. organic bases (e.g., DBU) may alter intermediates’ stability.
    • Solvent effects : Polar aprotic solvents enhance nucleophilic substitution but may promote side reactions (e.g., hydrolysis). Controlled anhydrous conditions and inert atmospheres mitigate this .

    What advanced methodologies are applied in the computational modeling and docking studies of this compound for target identification?

    Q. Advanced Research Focus

    • DFT calculations : Optimize molecular geometry and predict redox behavior (e.g., ferrocenyl derivatives show one-electron oxidation at ~0.5 V vs. Ag/AgCl) .
    • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding to targets like β-glucocerebrosidase (∆G < -8 kcal/mol). Cl substituent’s hydrophobic interactions with active-site residues (e.g., Leu444) are critical .
    • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.